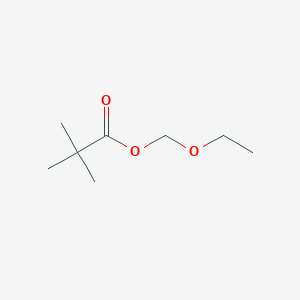
Ethoxymethyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C8H16O3. It is an ester derived from 2,2-dimethylpropanoic acid and ethoxymethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxymethyl 2,2-dimethylpropanoate can be synthesized through the esterification of 2,2-dimethylpropanoic acid with ethoxymethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethoxymethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and ethoxymethanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ethoxymethyl group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Hydrolysis: 2,2-dimethylpropanoic acid and ethoxymethanol.
Transesterification: A new ester and the corresponding alcohol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Ethoxymethyl 2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be utilized in the development of drug molecules and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of polymers and other advanced materials.
Industrial Chemistry: The ester is used in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of ethoxymethyl 2,2-dimethylpropanoate depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of the corresponding acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethoxymethyl 2,2-dimethylpropanoate can be compared with other esters derived from 2,2-dimethylpropanoic acid, such as:
- Methyl 2,2-dimethylpropanoate
- Ethyl 2,2-dimethylpropanoate
- Butyl 2,2-dimethylpropanoate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to the presence of the ethoxymethyl group, which can impart distinct physical and chemical characteristics.
Properties
CAS No. |
62047-61-4 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethoxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H16O3/c1-5-10-6-11-7(9)8(2,3)4/h5-6H2,1-4H3 |
InChI Key |
AETRRUUGVXUMTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















